molecular formula C12H8O3S B2982691 8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione CAS No. 4371-25-9

8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione

Cat. No.: B2982691
CAS No.: 4371-25-9
M. Wt: 232.25
InChI Key: ZDZBQIFYQPXPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tricyclic framework composed of a 14-membered system with fused oxa (oxygen) and thia (sulfur) heteroatoms. The bicyclo[8.4.0] core is further modified by a bridgehead sulfur atom at position 9, forming a 9λ-thia structure. The two ketone groups at position 9 contribute to its electron-deficient aromatic character, enabling reactivity in electrophilic substitutions and coordination chemistry.

Properties

IUPAC Name

benzo[c][2,1]benzoxathiine 6,6-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-16(14)12-8-4-2-6-10(12)9-5-1-3-7-11(9)15-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZBQIFYQPXPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Heteroatom Variations in Tricyclic Systems

Comparison Compound 1: 3,12,17-Trihydroxytricyclo[12.3.1.1²⁶]Nonadeca-1(18),2(19),3,5,14,16-Hexaene-8,11-Dione ()

  • Key Differences: Larger ring system (19-membered vs. 14-membered) with hydroxyl substituents. Bioactivity: Exhibits antioxidative and cytotoxic properties, likely due to phenolic hydroxyl groups. Stability: Cyclic diarylheptanoids like this show mid- to long-term stability under controlled conditions, whereas sulfur-containing tricycles (target compound) may exhibit higher reactivity due to sulfur’s lower electronegativity .

Comparison Compound 2 : 2-Phenyl-2λ⁴,3-Ditelluratetracyclo[5.5.2.0⁴,¹³.0¹⁰,¹⁴]Tetradeca-1(12),4,6,10,13-Pentaen-2-Ylium Trifluoromethanesulfonate ()

  • Key Differences: Incorporates tellurium instead of sulfur, leading to a larger atomic radius (Te: 1.40 Å vs. S: 1.04 Å) and altered crystal packing (monoclinic P21/c, a=10.687 Å, β=102.8°). Higher molecular weight (Mr=633.57 vs. ~350–500 for target compound). Tellurium’s lower electronegativity reduces intermolecular dipole interactions compared to sulfur, affecting solubility and thermal stability .

Substituent Effects on Reactivity and Bioactivity

Comparison Compound 3 : 4-{[2-(2H-1,3-Benzodioxol-5-yl)-2-Oxoethyl]Sulfanyl}-9-[(2-Methylphenyl)Methyl]-8λ⁶-Thia-3,5,9-Triazatricyclo[8.4.0.0²⁷]Tetradeca-1(14),2(7),3,5,10,12-Hexaene-8,8-Dione ()

  • Molecular weight: 531.60 g/mol vs. ~400–450 g/mol for the target compound .

Comparison Compound 4: 8-(4-Dimethylamino-Phenyl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione ()

  • Key Differences: Spiro architecture (vs. fused rings in the target compound) reduces ring strain but limits conjugation. The dimethylamino-phenyl group introduces strong electron-donating effects, altering UV-Vis absorption profiles (λmax shifts reported in ). Bioactivity: Spiro derivatives in are intermediates for amide-based pharmaceuticals, suggesting the target compound could be modified similarly for drug discovery .

Functional Group and Stability Comparisons

Comparison Compound 5 : Dioxatricyclo[8.4.0.0²⁷]Tetradeca-1(7),9-Trien-12-Yl Derivatives ()

  • Key Differences :
    • Replaces sulfur with oxygen, increasing electronegativity and hydrogen-bonding capacity.
    • Carboxylic acid substituents (e.g., in matched descriptions) enhance water solubility, unlike the dione groups in the target compound, which favor organic solvents .

Data Table: Structural and Functional Comparison

Property Target Compound 3,12,17-Trihydroxy Diarylheptanoid () Ditelluratetracyclo Derivative () Triaza-Benzodioxol Derivative ()
Molecular Weight ~400–450 g/mol ~500–600 g/mol 633.57 g/mol 531.60 g/mol
Heteroatoms O, S O (hydroxyls) Te, O, S O, S, N
Ring System Tricyclo[8.4.0.0²⁷] Tricyclo[12.3.1.1²⁶] Tetracyclo[5.5.2.0⁴,¹³.0¹⁰,¹⁴] Tricyclo[8.4.0.0²⁷]
Key Functional Groups Diones Triols, diones Triflate, tellurium Benzodioxol, dione, triaza
Bioactivity Not reported Antioxidative, cytotoxic Not reported Potential CNS targeting (inferred)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.